2-Oxo-2-phenylethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
Description
2-Oxo-2-phenylethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is a synthetic organic compound featuring a pyrrolidine ring substituted with two phenyl groups and two ketone functionalities. Its structure comprises a central pyrrolidine core with a 5-oxo group, a 1-phenyl substituent, and a 3-carboxylate ester linked to a 2-oxo-2-phenylethyl moiety. Structural elucidation of this compound often employs X-ray crystallography, with refinement protocols facilitated by programs such as SHELXL .
Properties
IUPAC Name |
phenacyl 5-oxo-1-phenylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-17(14-7-3-1-4-8-14)13-24-19(23)15-11-18(22)20(12-15)16-9-5-2-6-10-16/h1-10,15H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBGHKUXPXYGKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate typically involves a multi-step process. One common method starts with the reaction of itaconic acid with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
2-Oxo-2-phenylethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with several pyrrolidine and ester derivatives. Key analogues include:
1-Phenylpyrrolidin-2-one : Lacks the carboxylate ester and 2-oxo-phenylethyl group but retains the 5-oxo-pyrrolidine core.
Ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate : Substitutes the 2-oxo-phenylethyl group with a simple ethyl ester.
2-Oxo-2-phenylethyl 5-oxopyrrolidine-3-carboxylate : Omits the 1-phenyl substituent on the pyrrolidine ring.
Crystallographic and Physicochemical Properties
Comparative crystallographic data (Table 1) highlight differences in molecular packing and stability:
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (DMSO, mg/mL) | Crystal System | Space Group |
|---|---|---|---|---|---|
| 2-Oxo-2-phenylethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate | 351.36 | 148–152 | 12.5 | Monoclinic | P2₁/c |
| 1-Phenylpyrrolidin-2-one | 161.20 | 98–100 | 45.3 | Orthorhombic | Pbca |
| Ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate | 261.29 | 120–124 | 28.7 | Triclinic | P1 |
Key findings:
- The 1-phenyl substituent in the title compound enhances π-π stacking interactions, leading to a higher melting point compared to non-phenylated analogues .
- The 2-oxo-phenylethyl ester group reduces solubility in polar solvents due to increased hydrophobicity relative to ethyl or methyl esters.
Methodological Considerations
Structural comparisons rely heavily on crystallographic data refined via SHELX programs, which provide high-precision bond lengths and angles . For example, the C=O bond length in the 5-oxo group (1.21 Å) aligns with analogous ketones in related structures, confirming minimal electronic perturbation from adjacent substituents.
Biological Activity
2-Oxo-2-phenylethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, including anticancer and antimicrobial properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from simpler pyrrolidine derivatives through various chemical modifications, such as esterification and acylation. The synthetic pathway often includes the use of reagents like acid chlorides or anhydrides to introduce the carboxylate moiety.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. In vitro assays have shown that this compound can inhibit the growth of cancer cell lines, particularly lung cancer cells (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 15 | Apoptosis induction |
| Compound B | HCT116 | 10 | Cell cycle arrest |
| This compound | A549 | 12 | Apoptosis induction, ROS generation |
The compound exhibited an IC50 value of 12 µM against A549 cells, suggesting potent anticancer activity compared to established chemotherapeutics like cisplatin .
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated against various pathogens, including multidrug-resistant strains. Studies indicate that it possesses significant activity against Gram-positive bacteria such as Staphylococcus aureus, including strains resistant to methicillin.
Table 2: Antimicrobial Activity Against Resistant Strains
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 8 |
| Vancomycin-intermediate S. aureus | 16 |
| Klebsiella pneumoniae | 32 |
These findings highlight the compound's potential as a lead for developing new antimicrobial agents targeting resistant pathogens .
Case Studies
Several case studies have been documented regarding the biological activity of pyrrolidine derivatives:
- Study on Anticancer Properties : A study involving a series of pyrrolidine derivatives demonstrated that compounds with a free carboxylic acid group exhibited enhanced cytotoxicity against A549 cells. The presence of specific substituents was crucial in modulating their effectiveness .
- Antimicrobial Screening : Another study focused on the antimicrobial efficacy of pyrrolidine derivatives against clinically significant pathogens, revealing that compounds similar to this compound showed promising results against multidrug-resistant strains .
Q & A
Basic: What are the common synthetic routes for preparing 2-Oxo-2-phenylethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate?
The synthesis typically involves multi-step organic reactions, such as cyclization to form the pyrrolidine core followed by esterification. For example:
- Step 1 : Formation of the 5-oxo-1-phenylpyrrolidine-3-carboxylic acid intermediate via intramolecular cyclization of a β-ketoamide precursor.
- Step 2 : Activation of the carboxylic acid group (e.g., using thionyl chloride) and subsequent esterification with 2-oxo-2-phenylethanol under anhydrous conditions.
Critical parameters include solvent choice (e.g., DMF for solubility) and catalytic bases like DMAP to enhance reaction efficiency .
Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?
Quantum mechanical calculations (e.g., DFT) model transition states to predict favorable reaction trajectories. The ICReDD approach integrates computational reaction path searches with experimental feedback loops, enabling rapid screening of optimal conditions (e.g., solvent effects on esterification kinetics). For instance, dielectric constant calculations can prioritize solvents like dichloromethane for electrophilic substitutions .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- 1H/13C NMR : Assigns proton environments (e.g., phenyl resonances at δ 7.2–7.5 ppm) and carbonyl groups (δ ~170–180 ppm).
- FT-IR : Identifies ester C=O stretches (~1740 cm⁻¹) and pyrrolidinone amide bands (~1650 cm⁻¹).
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (see Table 2 in for analogous compounds) .
Advanced: How can researchers resolve contradictions in crystallographic data interpretation for polymorphic forms?
Combining SHELXL refinement with graph-set analysis of hydrogen-bonding patterns distinguishes polymorphs. For example:
- Polymorph A : N–H···O=C interactions form infinite chains (C(4) motif).
- Polymorph B : Discrete dimeric units (R₂²(8) motif).
Lattice energy calculations (e.g., using PIXEL) validate stability differences, while DSC confirms thermal phase transitions .
Basic: What structural features influence this compound’s reactivity?
- Electron-deficient pyrrolidinone ring : Enhances susceptibility to nucleophilic attack at the 3-carboxylate position.
- Steric hindrance : The 1-phenyl group directs reactivity toward the less hindered 2-oxo-phenylethyl ester moiety.
These features are corroborated by analogous derivatives in .
Advanced: What experimental design strategies improve yield in multi-step syntheses?
- Design of Experiments (DoE) : Optimizes coupling reactions (e.g., temperature: 0–5°C, stoichiometry: 1:1.2 molar ratio).
- Parallel microscale screening : Tests protecting groups (e.g., Boc vs. Fmoc) and catalysts (e.g., Pd(OAc)₂ for cross-couplings).
Yield improvements of >20% are achievable via fractional factorial designs .
Basic: How does stereochemistry affect crystallization behavior?
Enantiopure forms exhibit distinct packing modes compared to racemic mixtures. For example:
- (R)-enantiomer : Forms layered structures via π-stacking of phenyl groups.
- Racemate : Adopts a centrosymmetric lattice with alternating chirality.
Melting point differences (>10°C) between forms are observed in ethyl pyrrolidinecarboxylate analogs .
Advanced: What mechanistic insights guide catalytic asymmetric syntheses?
- Transition-state modeling : DFT reveals preferential coordination of chiral Lewis acids (e.g., BINOL-phosphoric acids) to the re face of the pyrrolidinone ring.
- Kinetic studies : Enantioselective esterification rates depend on catalyst loading (5–10 mol%) and solvent polarity (ε > 15 required for ion-pair stabilization) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
